LSKL, Inhibitor of Thrombospondin TSP-1 acetate
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Overview
Description
LSKL, Inhibitor of Thrombospondin TSP-1 acetate, is a tetrapeptide derived from the latency-associated peptide of transforming growth factor-beta (TGF-β). It acts as a competitive antagonist of TGF-β1 by inhibiting the binding of thrombospondin-1 (TSP-1) to the latency-associated peptide, thereby preventing the activation of TGF-β1. This compound has shown potential in alleviating renal interstitial fibrosis, hepatic fibrosis, and subarachnoid fibrosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LSKL, Inhibitor of Thrombospondin TSP-1 acetate, typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound, follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity. The process is optimized for efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
LSKL, Inhibitor of Thrombospondin TSP-1 acetate, primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions.
Common Reagents and Conditions
Coupling Reagents: DIC, HOBt
Deprotection Reagents: TFA
Cleavage Reagents: TFA, scavengers such as water, triisopropylsilane (TIS), and ethanedithiol (EDT)
Major Products Formed
The major product formed is the tetrapeptide this compound, with a molecular weight of 458.6 g/mol .
Scientific Research Applications
LSKL, Inhibitor of Thrombospondin TSP-1 acetate, has a wide range of applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies.
Biology: Investigated for its role in modulating TGF-β1 activity and its effects on cellular processes.
Medicine: Explored for its therapeutic potential in treating fibrosis-related conditions, such as renal interstitial fibrosis, hepatic fibrosis, and subarachnoid fibrosis.
Industry: Utilized in the development of peptide-based drugs and therapeutic agents
Mechanism of Action
LSKL, Inhibitor of Thrombospondin TSP-1 acetate, exerts its effects by competitively inhibiting the binding of thrombospondin-1 to the latency-associated peptide of TGF-β1. This inhibition prevents the activation of TGF-β1, thereby reducing its fibrotic effects. The compound can cross the blood-brain barrier, making it effective in treating central nervous system-related fibrotic conditions .
Comparison with Similar Compounds
Similar Compounds
- H-LSKL-NH2 acetate salt
- L-leucyl-L-seryl-L-lysyl-L-leucinamide acetate salt
- TSP-1 inhibitor peptide LSKL acetate salt
- H-Leu-Ser-Lys-Leu-NH2 acetate salt
Uniqueness
LSKL, Inhibitor of Thrombospondin TSP-1 acetate, is unique due to its specific inhibition of TSP-1-mediated activation of TGF-β1. This specificity makes it a valuable tool in studying and potentially treating fibrosis-related conditions .
Properties
Molecular Formula |
C21H42N6O5 |
---|---|
Molecular Weight |
458.6 g/mol |
IUPAC Name |
6-amino-N-(1-amino-4-methyl-1-oxopentan-2-yl)-2-[[2-[(2-amino-4-methylpentanoyl)amino]-3-hydroxypropanoyl]amino]hexanamide |
InChI |
InChI=1S/C21H42N6O5/c1-12(2)9-14(23)19(30)27-17(11-28)21(32)25-15(7-5-6-8-22)20(31)26-16(18(24)29)10-13(3)4/h12-17,28H,5-11,22-23H2,1-4H3,(H2,24,29)(H,25,32)(H,26,31)(H,27,30) |
InChI Key |
YOKXDNNIFSAXBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)N)N |
Origin of Product |
United States |
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